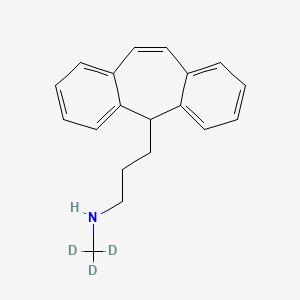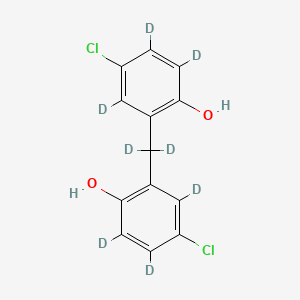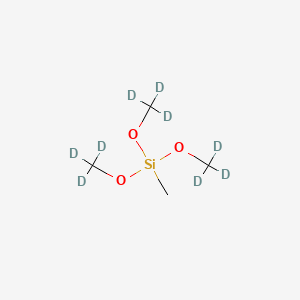
Fenoxycarb-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoxycarb-13C6 is a stable isotope-labeled version of fenoxycarb, a carbamate insect growth regulator. Fenoxycarb is known for its role as a juvenile hormone agonist, which means it mimics the action of natural juvenile hormones in insects, disrupting their growth and development . The incorporation of carbon-13 isotopes into fenoxycarb allows for detailed studies in various scientific fields, including pharmacokinetics and metabolic profiling.
Métodos De Preparación
The synthesis of Fenoxycarb-13C6 involves the incorporation of carbon-13 isotopes into the fenoxycarb molecule. This process typically requires specialized reagents and conditions to ensure the stable incorporation of the isotopes. The industrial production of this compound follows similar synthetic routes as fenoxycarb but with the addition of carbon-13 labeled precursors . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Fenoxycarb-13C6, like its unlabeled counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fenoxycarb can lead to the formation of phenolic compounds, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Fenoxycarb-13C6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and metabolic pathways . In biology, it helps in understanding the effects of juvenile hormone analogs on insect development and behavior . In medicine, this compound is used in pharmacokinetic studies to track the distribution and metabolism of fenoxycarb in the body . Industrially, it is employed in the development of new insecticides and pest control strategies .
Mecanismo De Acción
Fenoxycarb-13C6 exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insects from reaching maturity . This leads to the inhibition of metamorphosis and reproduction, effectively controlling insect populations. The molecular targets involved include juvenile hormone receptors and associated signaling pathways.
Comparación Con Compuestos Similares
Fenoxycarb-13C6 is unique due to its stable isotope labeling, which allows for detailed studies that are not possible with unlabeled compounds. Similar compounds include other juvenile hormone analogs like methoprene and pyriproxyfen. While these compounds also act as juvenile hormone agonists, this compound’s isotope labeling provides additional insights into its pharmacokinetics and metabolic profiles.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
307.29 g/mol |
Nombre IUPAC |
ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |
Clave InChI |
HJUFTIJOISQSKQ-GPRCWHICSA-N |
SMILES isomérico |
CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
SMILES canónico |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


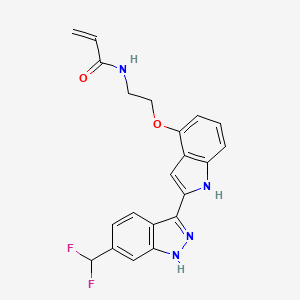
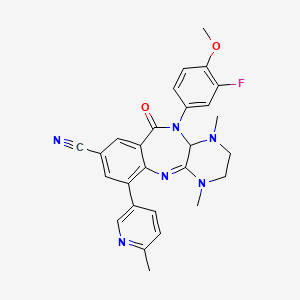
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
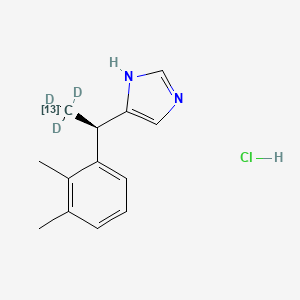
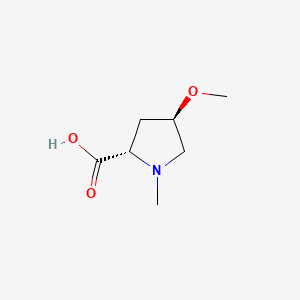
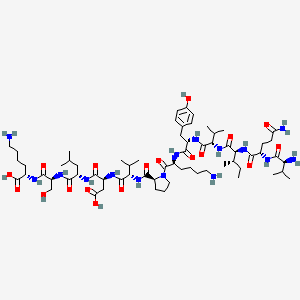
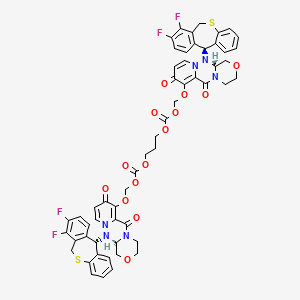
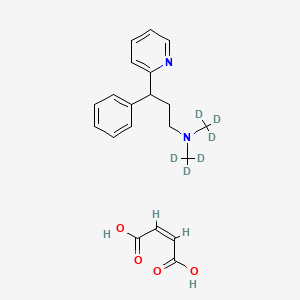
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)

